4-Amino-L-phenylalanine hydrate

Catalog No.
S9098880
CAS No.
M.F
C9H14N2O3
M. Wt
198.22 g/mol
Availability
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* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-Amino-L-phenylalanine hydrate

Product Name

4-Amino-L-phenylalanine hydrate

IUPAC Name

2-amino-3-(4-aminophenyl)propanoic acid;hydrate

Molecular Formula

C9H14N2O3

Molecular Weight

198.22 g/mol

InChI

InChI=1S/C9H12N2O2.H2O/c10-7-3-1-6(2-4-7)5-8(11)9(12)13;/h1-4,8H,5,10-11H2,(H,12,13);1H2

InChI Key

LPKPWQCBWORKIP-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC=C1CC(C(=O)O)N)N.O

4-Amino-L-phenylalanine hydrate is a derivative of the amino acid phenylalanine, characterized by the addition of an amino group at the para position of the phenyl ring. Its molecular formula is C9H12N2O2xH2O\text{C}_9\text{H}_{12}\text{N}_2\text{O}_2\cdot x\text{H}_2\text{O}, and it has a molecular weight of approximately 198.22 g/mol when hydrated . This compound plays a significant role in various biochemical and pharmaceutical applications due to its unique structural properties.

  • Oxidation: The amino group can be oxidized to form nitroso or nitro derivatives. Common oxidizing agents include potassium permanganate and hydrogen peroxide.
  • Reduction: It can be reduced to form corresponding amines, typically using catalytic hydrogenation with palladium or platinum catalysts.
  • Substitution: The amino group can participate in substitution reactions, leading to the formation of various derivatives using reagents such as halogens and alkylating agents .

These reactions highlight the compound's versatility in synthetic organic chemistry.

4-Amino-L-phenylalanine hydrate exhibits notable biological activity. It is involved in enzyme-substrate interactions and protein synthesis processes. The amino group allows for hydrogen bonding, facilitating its incorporation into biological systems. This compound may influence neurotransmitter production and other bioactive molecules, making it a subject of interest in neurobiology and pharmacology .

The synthesis of 4-Amino-L-phenylalanine hydrate generally involves modifying L-phenylalanine through nitration followed by reduction. The typical steps are:

  • Nitration: L-phenylalanine is treated with nitric acid to introduce a nitro group.
  • Reduction: The nitro group is then reduced to an amino group using catalytic hydrogenation.

In industrial settings, continuous flow reactors and advanced catalytic systems may be employed to enhance efficiency and yield during large-scale production .

4-Amino-L-phenylalanine hydrate has diverse applications across various fields:

  • Chemistry: Used as a building block in synthesizing complex organic molecules.
  • Biology: Employed in studies related to enzyme activity and protein synthesis.
  • Medicine: Serves as a precursor for pharmaceutical agents and is investigated for potential therapeutic effects.
  • Industry: Utilized in producing specialty chemicals and materials .

Research on 4-Amino-L-phenylalanine hydrate has focused on its interactions within biological systems. It has been studied for its role in modulating enzyme activities and its potential impact on neurotransmitter synthesis. These studies are crucial for understanding how this compound may influence physiological processes or contribute to therapeutic strategies .

Several compounds share structural similarities with 4-Amino-L-phenylalanine hydrate:

Compound NameStructural FeaturesUnique Aspects
L-PhenylalanineParent compound without the amino group on the phenyl ringBasic amino acid involved in protein synthesis
4-Nitro-L-phenylalanineContains a nitro group instead of an amino groupExhibits different reactivity due to nitro group
3,4-Dihydroxy-L-phenylalanine (L-DOPA)Hydroxylated derivative used in Parkinson's treatmentFunctions as a neurotransmitter precursor

The uniqueness of 4-Amino-L-phenylalanine hydrate lies in its specific chemical reactivity due to the presence of the amino group on the phenyl ring, allowing it to participate in bio

X-ray Crystallographic Analysis of Hydrate Form

The crystallographic analysis of 4-Amino-L-phenylalanine hydrate reveals a monohydrate structure with the molecular formula C₉H₁₄N₂O₃, representing the incorporation of one water molecule per amino acid molecule (C₉H₁₂N₂O₂·H₂O) [1] [2]. The compound crystallizes with a molecular weight of 198.22-198.23 g/mol, demonstrating the stable incorporation of structural water into the crystal lattice [2] [3].

The hydrate form exhibits distinctive crystallographic characteristics compared to typical amino acid structures. Similar to other amino acid hydrates, the water molecules play a crucial role in stabilizing the crystal structure through hydrogen bonding networks [4] [5]. The water incorporation creates additional hydrogen bonding opportunities between the amino acid molecules and the incorporated water, which contributes to the overall structural stability of the hydrate form [6].

Crystallographic studies of related amino acid hydrates have shown that water molecules often occupy specific positions within the crystal lattice, forming hydrogen-bonded arrangements with both the amino and carboxyl groups of the amino acid [5] [7]. In the case of 4-Amino-L-phenylalanine hydrate, the presence of both the para-amino substituent on the phenyl ring and the structural water molecule creates a complex hydrogen bonding network that influences the overall crystal packing arrangement [4] [8].

PropertyValue
Molecular FormulaC₉H₁₄N₂O₃ (C₉H₁₂N₂O₂·H₂O) [1] [2]
Molecular Weight (g/mol)198.22-198.23 [2] [3]
CAS Number304671-92-9 [1] [2]
AppearanceWhite to light gray to light yellow powder/crystal [2]
Specific Rotation [α]D-42.0 to -45.0° (C=1.5, H₂O) [2]

Thermogravimetric Analysis of Dehydration Behavior

Thermogravimetric analysis of 4-Amino-L-phenylalanine hydrate demonstrates characteristic dehydration behavior typical of amino acid hydrates. The water content analysis reveals that the hydrate form contains 8.0-11.0% water by weight, which corresponds closely to the theoretical water content for a monohydrate structure [2] [9].

The dehydration process occurs in distinct stages, similar to other amino acid hydrates studied in the literature [10] [11]. The initial weight loss typically occurs at temperatures between 25-150°C, corresponding to the loss of surface-adsorbed water molecules. The major dehydration event, involving the removal of structural water, takes place in the temperature range of 100-200°C [10] [11].

The thermal decomposition pattern shows that following dehydration, the anhydrous 4-Amino-L-phenylalanine undergoes decomposition at approximately 240°C, which is consistent with the melting point determination of 240°C for the hydrate form [2] [3]. This decomposition temperature is comparable to other aromatic amino acids, where thermal decomposition typically occurs in the range of 484-573 K (211-300°C) for various amino acid structures [10] [11].

Analysis TypeTemperature Range (°C)Observation
TGA - First weight loss25-150Loss of surface/bound water [10]
TGA - Dehydration temperature100-200Dehydration of structural water [10] [11]
TGA - Major decomposition240-300Decomposition of organic structure [2] [3]
Water content determinationRoom temperature8.0-11.0% water content [2] [9]

pH-Dependent Solubility Profile in Aqueous Media

The solubility characteristics of 4-Amino-L-phenylalanine hydrate in aqueous media demonstrate pH-dependent behavior typical of amino acids with multiple ionizable groups. The compound is reported to be soluble in water, with solubility properties influenced by the presence of both the alpha-amino acid functionality and the para-amino group on the phenyl ring [2] [12].

Related studies on phenylalanine derivatives have shown that amino acids exhibit characteristic pH-dependent solubility profiles due to their zwitterionic nature [13] [14]. The ionization behavior of amino acids in aqueous solution depends on the pH relative to their isoelectric point, with different ionic forms predominating at different pH values [15] [16].

For amino acids with aromatic substituents like 4-Amino-L-phenylalanine, the solubility behavior can be influenced by both electrostatic interactions and aromatic stacking interactions [17] [18]. The presence of the para-amino group introduces additional ionizable functionality that can affect the overall solubility profile compared to unsubstituted phenylalanine [17] [13].

Studies on related amino acid systems have demonstrated that amino acids generally show higher solubility in aqueous solutions containing certain salts, particularly those with nitrate anions, while the effect of different cations varies depending on the specific amino acid structure [13]. The pH-dependent solubility behavior is particularly important for crystallization processes and pharmaceutical applications [19] [18].

Comparative Stability Studies Against Anhydrous Form

Comparative stability analysis between 4-Amino-L-phenylalanine hydrate and its anhydrous form reveals significant differences in their physicochemical properties and storage requirements. The hydrate form demonstrates enhanced stability under ambient conditions compared to the anhydrous form, which requires stringent storage conditions to prevent water uptake [2] [5].

The anhydrous form of 4-Amino-L-phenylalanine has a molecular weight of 180.20 g/mol and exhibits a higher decomposition temperature of 265°C compared to the hydrate form's melting point of 240°C [20] [2]. However, the anhydrous form is notably air-sensitive and requires storage under inert gas conditions to prevent hydration [2] [20].

Storage stability studies indicate that the hydrate form can be stored at room temperature with appropriate precautions, while maintaining structural integrity over extended periods [2]. In contrast, the anhydrous form requires more stringent storage conditions, including temperatures below 15°C and inert atmosphere protection [2].

The hydration/dehydration behavior follows patterns observed in other amino acid systems, where the transition between hydrate and anhydrous forms can be controlled through environmental humidity and temperature conditions [5] [7]. This reversible transformation is important for both analytical characterization and practical applications of the compound.

PropertyHydrate FormAnhydrous Form
Molecular FormulaC₉H₁₄N₂O₃ [1] [2]C₉H₁₂N₂O₂ [20]
Molecular Weight (g/mol)198.22-198.23 [2]180.20 [20]
Melting Point (°C)240 [2]265 (decomp) [20]
Storage StabilityStable at room temperature [2]Requires dry conditions [2] [20]
Water SensitivityContains structural water [2]Air sensitive [2] [20]

Hydrogen Bond Acceptor Count

5

Hydrogen Bond Donor Count

4

Exact Mass

198.10044231 g/mol

Monoisotopic Mass

198.10044231 g/mol

Heavy Atom Count

14

Dates

Last modified: 11-21-2023

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